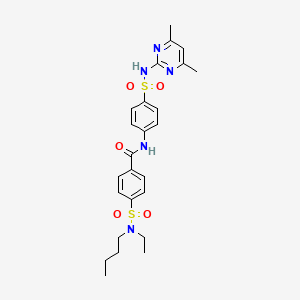

4-(N-butyl-N-ethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

説明

4-(N-Butyl-N-ethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a sulfonamide-based compound featuring a benzamide core with dual sulfamoyl substituents. The first sulfamoyl group is substituted with butyl and ethyl groups (N-butyl-N-ethylsulfamoyl), while the second is attached to a phenyl ring linked to a 4,6-dimethylpyrimidin-2-yl moiety. The 4,6-dimethylpyrimidin-2-yl group is a known pharmacophore in antimicrobial agents, as seen in sulfadimidine (sulfamethazine), a sulfonamide antibiotic .

The compound’s synthesis likely involves sequential sulfamoylation and coupling reactions, similar to methods described for structurally related analogs. For example, and outline protocols for synthesizing sulfamoylphenyl derivatives using cesium carbonate as a base and DMF or acetonitrile as solvents, which may apply here .

特性

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O5S2/c1-5-7-16-30(6-2)37(34,35)23-12-8-20(9-13-23)24(31)28-21-10-14-22(15-11-21)36(32,33)29-25-26-18(3)17-19(4)27-25/h8-15,17H,5-7,16H2,1-4H3,(H,28,31)(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPGETYPIIFRLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide derivatives with variations in substituents and core structures. Below is a comparative analysis of its structural and physicochemical properties against similar compounds.

Table 1: Comparison of Structural and Physicochemical Properties

Key Comparative Insights

Structural Complexity :

- The target compound’s dual sulfamoyl groups distinguish it from simpler analogs like sulfadimidine, which has a single sulfamoyl linkage . This may enhance binding affinity but reduce solubility.

- Unlike pyrrolo[2,3-d]pyrimidine derivatives (e.g., 10a), the target compound retains a benzamide core, which is more rigid and may influence metabolic stability .

Substituent Effects :

- The N-butyl-N-ethylsulfamoyl group introduces bulkier alkyl chains compared to the butanamide group in or the acrylamide in . This could modulate lipophilicity and membrane permeability.

- Halogenated analogs (e.g., 5f with a fluoro substituent) exhibit higher melting points (~236°C), suggesting stronger intermolecular forces due to polar groups .

Pharmacophore Relevance :

- The 4,6-dimethylpyrimidin-2-yl group, common to sulfadimidine and the target compound, is critical for binding to dihydropteroate synthase in bacteria, a mechanism exploited in sulfonamide antibiotics .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods used for 10a, such as coupling reactions with cesium carbonate in polar aprotic solvents .

Data Gaps :

- Experimental data for the target compound (e.g., melting point, bioactivity) are absent in the provided evidence, limiting direct comparisons.

Q & A

Q. What are the critical considerations for synthesizing 4-(N-butyl-N-ethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide with high yield and purity?

Synthesis of this compound requires a stepwise approach to address steric hindrance and reactivity of its sulfonamide and pyrimidine moieties. Key steps include:

- Precursor selection : Use N-butyl-N-ethylsulfamoyl chloride and 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)aniline as primary precursors to ensure regioselective coupling .

- Reaction conditions : Employ polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., KCO) to facilitate nucleophilic substitution at the benzamide carbonyl group. Maintain temperatures between 60–80°C to balance reaction kinetics and avoid decomposition .

- Purification : Use column chromatography with a gradient elution system (hexane:ethyl acetate) followed by recrystallization from ethanol to isolate the product in >85% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structural integrity?

- NMR spectroscopy : H and C NMR are critical for confirming the presence of the butyl-ethylsulfamoyl group (δ 1.2–1.5 ppm for alkyl protons) and the 4,6-dimethylpyrimidin-2-yl moiety (δ 2.4–2.6 ppm for methyl groups) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] ion) and fragmentation patterns to confirm the absence of side products .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity, ensuring retention time consistency with synthetic standards .

Q. How can researchers optimize solubility for in vitro assays given its complex sulfonamide-pyrimidine structure?

- Solvent screening : Test dimethyl sulfoxide (DMSO) for stock solutions due to its ability to dissolve sulfonamides. For aqueous buffers, use co-solvents like PEG-400 (<5% v/v) to enhance solubility without destabilizing biological targets .

- pH adjustment : The compound’s sulfonamide group (pKa ~6–8) may require buffered solutions (e.g., PBS at pH 7.4) to maintain ionization and solubility during cellular assays .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action (e.g., enzyme inhibition vs. receptor antagonism) be resolved experimentally?

- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based inhibition studies with carbonic anhydrase II) and cellular reporter systems (e.g., luciferase-based GPCR activity assays) to differentiate direct enzyme targeting from receptor-mediated effects .

- Structural analogs : Synthesize derivatives lacking the pyrimidine ring or sulfamoyl group to isolate contributions of specific moieties to biological activity .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for putative targets like sulfotransferases or kinase domains .

Q. What experimental designs are recommended for assessing structure-activity relationships (SAR) of this compound’s anti-inflammatory properties?

- Core modifications : Systematically vary substituents on the pyrimidine ring (e.g., replace methyl groups with halogens) and the sulfamoyl chain (e.g., alter alkyl chain lengths) to evaluate potency shifts in COX-2 inhibition assays .

- In vivo models : Use a murine carrageenan-induced paw edema model with dose-response studies (1–50 mg/kg) to correlate structural changes with efficacy and toxicity .

Q. How should researchers address discrepancies in reported pharmacokinetic profiles (e.g., bioavailability vs. metabolic stability)?

- Comparative metabolism studies : Perform liver microsome assays (human and rodent) with LC-MS/MS to identify major metabolites (e.g., sulfamoyl hydrolysis products) and species-specific degradation pathways .

- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption, correlating results with logP values (predicted ~3.5) to refine formulation strategies .

Q. What strategies are effective for elucidating the compound’s environmental fate and ecotoxicological risks?

- OECD 301 biodegradation tests : Monitor degradation half-lives in aqueous systems under aerobic/anaerobic conditions to assess persistence .

- Algal toxicity assays : Evaluate growth inhibition in Chlorella vulgaris at concentrations ranging from 0.1–10 mg/L, given sulfonamides’ known aquatic toxicity .

Methodological Notes

- Data contradiction analysis : Cross-validate findings using multiple detection methods (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) to minimize technical artifacts .

- Experimental controls : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., acetazolamide for sulfonamide benchmarks) in all assays to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。